1-{2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
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Overview
Description
1-{2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group, a pyridine ring, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves multiple steps, including the formation of the piperazine ring, the introduction of the fluorophenyl group, and the construction of the pyridine ring. Common synthetic methods include:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts to form the piperazine ring.
Aza-Michael addition: This reaction involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound, which is useful for introducing the piperazine moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-{2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-{2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its ability to interact with biological targets such as receptors and enzymes.
Pharmacology: It is investigated for its effects on various physiological processes and its potential therapeutic benefits.
Chemical Biology: The compound is used as a tool to study biological pathways and mechanisms of action.
Industrial Applications: It may be used in the development of new materials or as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 1-{2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing biological pathways . Molecular docking studies and in vitro assays are commonly used to elucidate the binding interactions and effects of the compound .
Comparison with Similar Compounds
Similar Compounds
4-((4-(2-Fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: This compound is a similar piperazine derivative with potential pharmacological activity.
1-(4-Fluorophenyl)piperazine: A simpler analog that retains the fluorophenyl-piperazine core structure.
Uniqueness
1-{2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications and interactions with various biological targets, making it a versatile compound for research and development .
Properties
IUPAC Name |
1-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-4,6-dimethyl-2-oxopyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O2/c1-14-11-15(2)25(20(27)16(14)12-22)13-19(26)24-9-7-23(8-10-24)18-6-4-3-5-17(18)21/h3-6,11H,7-10,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBUWSUMFZQQPPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)N2CCN(CC2)C3=CC=CC=C3F)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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